molecular formula C10H13Li2N5O11P2 B12366933 Guanosine 5'-diphosphate-13C10,15N5 (dilithium)

Guanosine 5'-diphosphate-13C10,15N5 (dilithium)

Cat. No.: B12366933
M. Wt: 470.0 g/mol
InChI Key: AYHHBIHQJFJWSB-DUZHVQNOSA-L
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Description

Guanosine 5’-diphosphate-13C10,15N5 (dilithium): is a nucleoside diphosphate that has been labeled with stable isotopes of carbon-13 and nitrogen-15. This compound is used primarily in scientific research due to its unique properties, which allow for detailed studies of biochemical processes. Guanosine 5’-diphosphate itself is known for its role in activating adenosine 5’-triphosphate-sensitive potassium channels and its potential as an iron mobilizer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 5’-diphosphate-13C10,15N5 (dilithium) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanosine 5’-diphosphate molecule. This process typically requires the use of labeled precursors and specific reaction conditions to ensure the isotopes are correctly integrated into the molecular structure. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of Guanosine 5’-diphosphate-13C10,15N5 (dilithium) involves large-scale synthesis using labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research applications. The production process includes multiple purification steps to remove any impurities and ensure the isotopic labeling is consistent throughout the batch .

Chemical Reactions Analysis

Types of Reactions: Guanosine 5’-diphosphate-13C10,15N5 (dilithium) can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of guanosine 5’-triphosphate, while reduction may yield guanosine 5’-monophosphate .

Scientific Research Applications

Chemistry: Guanosine 5’-diphosphate-13C10,15N5 (dilithium) is used as a tracer in chemical reactions to study reaction mechanisms and pathways. The stable isotopes allow for precise tracking of the compound through various stages of a reaction .

Biology: In biological research, this compound is used to study nucleotide metabolism and signaling pathways. Its labeled isotopes enable researchers to monitor the incorporation and utilization of guanosine 5’-diphosphate in cellular processes .

Medicine: Guanosine 5’-diphosphate-13C10,15N5 (dilithium) is used in medical research to investigate its potential therapeutic applications, such as its role in modulating potassium channels and iron mobilization. These studies can lead to the development of new treatments for conditions like anemia of inflammation .

Industry: In industrial applications, this compound is used in the development of new pharmaceuticals and diagnostic tools. Its stable isotopes provide a reliable means of studying drug metabolism and pharmacokinetics .

Mechanism of Action

Guanosine 5’-diphosphate-13C10,15N5 (dilithium) exerts its effects by activating adenosine 5’-triphosphate-sensitive potassium channels. This activation leads to the modulation of potassium ion flow across cell membranes, which can influence various cellular processes. Additionally, this compound acts as a potential iron mobilizer by preventing the interaction between hepcidin and ferroportin, thereby modulating the interleukin-6/stat-3 pathway .

Comparison with Similar Compounds

  • Guanosine 5’-diphosphate disodium salt
  • Guanosine 5’-diphosphate ditromethamine
  • Guanosine 5’-diphosphate (sodium), 96% (HPLC)
  • Guanosine 5’-diphosphate-13C10 dilithium
  • Guanosine 5’-diphosphate-d13 dilithium

Comparison: Guanosine 5’-diphosphate-13C10,15N5 (dilithium) is unique due to its dual isotopic labeling with carbon-13 and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in research applications compared to compounds labeled with a single isotope. Additionally, the dilithium form offers improved solubility and stability, making it more suitable for certain experimental conditions .

Properties

Molecular Formula

C10H13Li2N5O11P2

Molecular Weight

470.0 g/mol

IUPAC Name

dilithium;[[(2R,4S,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C10H15N5O11P2.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5?,6+,9-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;;

InChI Key

AYHHBIHQJFJWSB-DUZHVQNOSA-L

Isomeric SMILES

[Li+].[Li+].[13CH]1=[15N][13C]2=[13C]([15N]1[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O)[15N]=[13C]([15NH][13C]2=O)[15NH2]

Canonical SMILES

[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N

Origin of Product

United States

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